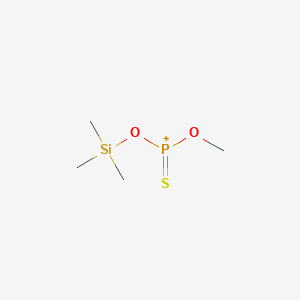![molecular formula C12H16O2 B14338450 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane CAS No. 105675-02-3](/img/structure/B14338450.png)
2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane is an organic compound with the molecular formula C12H16O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes an oxirane ring and a phenyl group, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane typically involves the reaction of 2-phenylpropan-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phenyl group enhances its stability and reactivity, making it a valuable compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane
- 2-{[(2-Isopropylphenoxy)methyl]oxirane}
Uniqueness
2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane is unique due to its specific structural features, including the phenyl group and oxirane ring. These features confer distinct reactivity and stability compared to similar compounds, making it a valuable intermediate in various chemical processes .
Propriétés
Numéro CAS |
105675-02-3 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-(2-phenylpropan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C12H16O2/c1-12(2,14-9-11-8-13-11)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
MDGYBCMNELLVFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


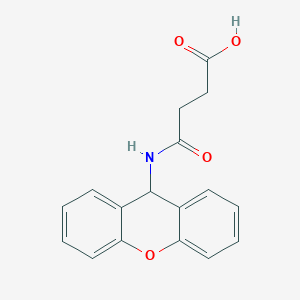
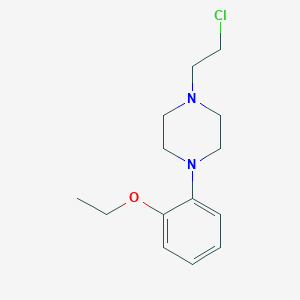
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)

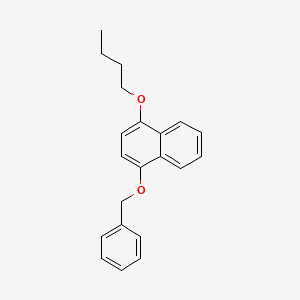

![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
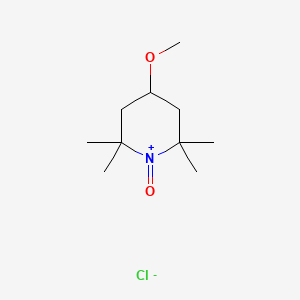
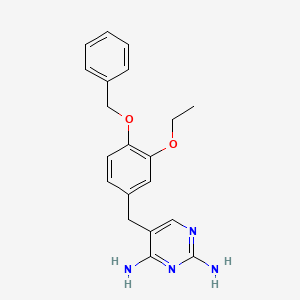
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
